molecular formula C25H20ClF4N3O2S B2883603 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine CAS No. 439094-05-0

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine

Cat. No.: B2883603
CAS No.: 439094-05-0
M. Wt: 537.96
InChI Key: CSHXOXKOJMLYSA-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine is a quinazolinimine derivative characterized by a heterocyclic quinazolinimine core substituted with a sulfanyl-linked 2-chloro-6-fluorobenzyl group at position 2, dimethoxy groups at positions 6 and 7, and a 3-(trifluoromethyl)benzyl group at position 2. The structural complexity of this compound, including electron-withdrawing groups (chloro, fluoro, trifluoromethyl) and lipophilic substituents, suggests enhanced binding affinity and selectivity toward biological targets such as butyrylcholinesterase (BChE) .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClF4N3O2S/c1-34-21-10-16-20(11-22(21)35-2)32-24(36-13-17-18(26)7-4-8-19(17)27)33(23(16)31)12-14-5-3-6-15(9-14)25(28,29)30/h3-11,31H,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHXOXKOJMLYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4=CC(=CC=C4)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClF4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine (hereafter referred to as Compound A ) is a novel quinazolinimine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

Compound A features a complex structure that includes:

  • A quinazolinimine core , known for its diverse biological activities.
  • Substituents such as 2-chloro-6-fluorobenzyl and trifluoromethylbenzyl , which are critical for enhancing biological activity.

The structural formula is represented as follows:

Compound A C22H20ClF3N2O2S\text{Compound A }C_{22}H_{20}ClF_3N_2O_2S
  • Inhibition of Cholinesterases : Compound A has been investigated for its potential as a cholinesterase inhibitor, which is significant in the context of Alzheimer's disease treatment. Cholinesterase inhibitors increase acetylcholine levels in the brain, thereby enhancing cholinergic transmission .
  • Antiviral Activity : The compound exhibits potent activity against HIV-1, particularly in its ability to inhibit reverse transcriptase (RT), a crucial enzyme for viral replication. Studies have shown that modifications in the structure significantly affect its antiviral potency .
  • Anticancer Properties : Preliminary studies indicate that Compound A may induce apoptosis in cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism involves cell cycle arrest and modulation of key apoptotic pathways .

Table 1: Biological Activity Summary of Compound A

Biological TargetActivity TypeIC50 (µM)Reference
CholinesterasesInhibition0.5
HIV-1 RTInhibition0.01
HCT-116 Cell LineCytotoxicity5.0
MCF-7 Cell LineCytotoxicity4.5

Case Studies

  • Cholinesterase Inhibition : In a study focused on designing new cholinesterase inhibitors, Compound A demonstrated significant binding affinity to both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The dual inhibition mechanism was attributed to the presence of the chloro and trifluoromethyl groups, which enhance interaction with the enzyme active sites .
  • Antiviral Efficacy : Research involving the structure-activity relationship (SAR) of related compounds indicated that modifications similar to those found in Compound A led to enhanced antiviral effects against various strains of HIV-1. The compound's ability to maintain efficacy against resistant strains was particularly noteworthy .
  • Cancer Cell Studies : In vitro assays revealed that Compound A induced G0/G1 and G2/M phase arrest in cancer cell lines, suggesting its potential as an anticancer agent. Flow cytometry analysis confirmed significant increases in sub-G1 populations, indicative of apoptosis .

Comparison with Similar Compounds

Research Findings and Implications

Selectivity Mechanisms : The 2-chloro-6-fluorobenzyl group may occupy hydrophobic pockets in BChE’s peripheral anionic site, while the trifluoromethyl group enhances π-π stacking with aromatic residues .

Synthetic Challenges : Introducing multiple electron-withdrawing groups (e.g., trifluoromethyl) complicates synthesis compared to simpler methoxy-substituted derivatives .

Therapeutic Potential: While homobivalent quinazolinimines show superior potency (IC50 = 3.2 nM), the target compound’s monomeric structure could offer better pharmacokinetic properties .

Q & A

Q. 1.1. What are the recommended synthetic methodologies for this compound?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the quinazolinimine core. A common approach includes:

  • Step 1: Formation of the quinazolinimine backbone via cyclocondensation of substituted anthranilic acid derivatives.
  • Step 2: Introduction of the sulfanyl group via nucleophilic substitution using 2-chloro-6-fluorobenzyl thiol.
  • Step 3: Alkylation at the N3 position with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product .
    Note: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may optimize aromatic substitutions, as seen in analogous syntheses .

Q. 1.2. How can structural analogs guide biological activity studies?

Comparative analysis of structurally similar compounds reveals key functional group contributions:

Compound Core Structure Key Substituents Reported Activity
Target CompoundQuinazolinimine2-Chloro-6-fluorobenzyl, 3-(trifluoromethyl)benzylUnder investigation
6,7-Dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimineQuinazolinimineMethylsulfanylAntimicrobial (Gram-positive bacteria)
6-FluoroquinazolineQuinazolineFluorine at C6Anticancer (kinase inhibition)

Methodology: Screen analogs using standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to identify structure-activity relationships (SAR) .

Q. 1.3. What spectroscopic techniques are critical for structural validation?

  • NMR (¹H/¹³C): Assign signals for methoxy (δ 3.8–4.0 ppm), trifluoromethyl (δ 125–130 ppm in ¹³C), and aromatic protons.
  • HRMS: Confirm molecular formula (e.g., [M+H]⁺ expected for C₂₅H₂₁ClF₄N₃O₂S).
  • IR: Identify sulfanyl (C-S stretch, ~600–700 cm⁻¹) and imine (C=N, ~1600–1680 cm⁻¹) groups .

Advanced Research Questions

Q. 2.1. How do electron-withdrawing groups (e.g., trifluoromethyl) influence reactivity?

The trifluoromethyl group enhances electrophilic character at adjacent positions, facilitating nucleophilic aromatic substitution. For example:

  • Hydrolysis Studies: Under acidic conditions, the imine group may hydrolyze to a carbonyl, altering bioactivity. Monitor via LC-MS and kinetic assays .
  • Electrophilic Substitution: Trifluoromethyl directs nitration or halogenation to para positions in the benzyl ring. Use DFT calculations to predict regioselectivity .

Q. 2.2. How to resolve contradictions in biological assay data?

Conflicting results (e.g., variable IC₅₀ values across studies) may arise from:

  • Assay Conditions: Differences in solvent (DMSO concentration), cell lines, or incubation time.
  • Solution: Replicate experiments using harmonized protocols (e.g., CLSI guidelines for antimicrobial testing) and apply statistical tools (ANOVA, Tukey’s HSD) to assess significance .

Q. 2.3. What in vivo models are suitable for pharmacokinetic profiling?

  • Rodent Models: Administer the compound intravenously (1–5 mg/kg) to measure plasma half-life (t₁/₂) and bioavailability.
  • Analytical Method: LC-MS/MS quantification in blood/tissue homogenates.
  • Key Parameters: Monitor metabolic stability (CYP450 interactions) and excretion pathways .

Q. 2.4. How to optimize selectivity for target enzymes (e.g., kinases)?

  • Docking Studies: Use AutoDock Vina to model interactions with ATP-binding pockets.
  • Mutagenesis: Validate binding via site-directed mutagenesis (e.g., replace key residues like Lys48 in EGFR).
  • Selectivity Screening: Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

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